3-Methyl-3-(4-nitrophenyl)butan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-nitrophenyl)butan-2-one typically involves the nitration of 3-Methyl-3-phenylbutan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 3-Methyl-3-(4-aminophenyl)butan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-(4-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(2-nitrophenyl)butan-2-one
- 3-Methyl-3-(3-nitrophenyl)butan-2-one
- 3-Methyl-3-(4-aminophenyl)butan-2-one
Uniqueness
3-Methyl-3-(4-nitrophenyl)butan-2-one is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The position of the nitro group on the phenyl ring can significantly affect the compound’s chemical and biological properties .
Biological Activity
3-Methyl-3-(4-nitrophenyl)butan-2-one, also known by its CAS number 15582-94-2, is an organic compound classified as an aryl alkyl ketone. This compound features a butane backbone with a methyl group at the third carbon and a ketone functional group at the second carbon, along with a para-nitrophenyl substituent. Its molecular formula is C11H13NO3, and it has a molecular weight of approximately 207.23 g/mol. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 207.23 g/mol |
Molecular Formula | C11H13NO3 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various nitro-substituted compounds for their antibacterial effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy in inhibiting bacterial growth .
Antioxidant Properties
The antioxidant activity of this compound has been explored in various in vitro studies. These studies demonstrate that the compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the aromatic ring, which stabilizes free radicals .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect may be attributed to the modulation of signaling pathways involved in inflammation, particularly those related to NF-kB activation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study tested various derivatives of aryl alkyl ketones, including this compound, against resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment .
- Oxidative Stress : In another investigation focused on oxidative stress, this compound was shown to reduce lipid peroxidation levels in cultured cells exposed to oxidative agents. This reduction correlates with increased cell viability, indicating its protective role .
- Inflammation Modulation : A study examining the anti-inflammatory effects highlighted that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions .
Properties
IUPAC Name |
3-methyl-3-(4-nitrophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)11(2,3)9-4-6-10(7-5-9)12(14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJOZKEYOULOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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